molecular formula C42H28N2 B13656729 5-([1,1'-Biphenyl]-3-yl)-8-([1,1'-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole

5-([1,1'-Biphenyl]-3-yl)-8-([1,1'-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole

Cat. No.: B13656729
M. Wt: 560.7 g/mol
InChI Key: AHYYXPDJBHUGOF-UHFFFAOYSA-N
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Description

5-([1,1’-Biphenyl]-3-yl)-8-([1,1’-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole is a complex organic compound that belongs to the class of carbazoles. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-([1,1’-Biphenyl]-3-yl)-8-([1,1’-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole typically involves a multi-step process. One common method includes the palladium-catalyzed tandem reaction, which involves an intermolecular amination followed by an intramolecular direct arylation . This method is highly regioselective and can be performed under mild conditions.

Industrial Production Methods

Industrial production of carbazole derivatives often employs palladium-catalyzed reactions due to their efficiency and high yield. The use of magnetically recoverable palladium nanocatalysts supported on green biochar has been shown to drastically reduce reaction times and improve compatibility with various functional groups .

Chemical Reactions Analysis

Types of Reactions

5-([1,1’-Biphenyl]-3-yl)-8-([1,1’-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydro derivatives .

Scientific Research Applications

5-([1,1’-Biphenyl]-3-yl)-8-([1,1’-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-([1,1’-Biphenyl]-3-yl)-8-([1,1’-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-([1,1’-Biphenyl]-3-yl)-8-([1,1’-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole is unique due to its combination of biphenyl and carbazole structures, which confer distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in organic electronics and pharmaceuticals .

Properties

Molecular Formula

C42H28N2

Molecular Weight

560.7 g/mol

IUPAC Name

9-(3-phenylphenyl)-14-(4-phenylphenyl)-9,14-diazapentacyclo[11.7.0.02,10.03,8.015,20]icosa-1(13),2(10),3,5,7,11,15,17,19-nonaene

InChI

InChI=1S/C42H28N2/c1-3-12-29(13-4-1)31-22-24-33(25-23-31)43-37-20-9-7-18-35(37)41-39(43)26-27-40-42(41)36-19-8-10-21-38(36)44(40)34-17-11-16-32(28-34)30-14-5-2-6-15-30/h1-28H

InChI Key

AHYYXPDJBHUGOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C5=CC=CC=C53)C6=C(C=C4)N(C7=CC=CC=C76)C8=CC=CC(=C8)C9=CC=CC=C9

Origin of Product

United States

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